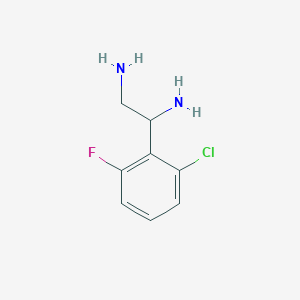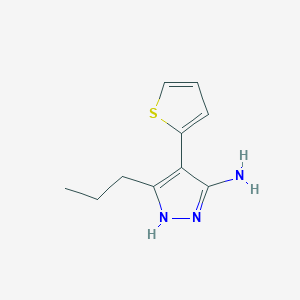
2-fluoro-N-pentylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-pentylaniline is an organic compound with the chemical formula C11H16FN It is a fluorinated aniline derivative, where a fluorine atom is substituted at the second position of the benzene ring, and a pentyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-pentylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoroaniline with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-pentylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-fluoro-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-pentylaniline involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Similar structure but lacks the pentyl group.
N-pentylaniline: Similar structure but lacks the fluorine atom.
2-fluoro-N-methylaniline: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
2-fluoro-N-pentylaniline is unique due to the combined presence of a fluorine atom and a pentyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications .
Properties
CAS No. |
959275-67-3 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-pentylaniline |
InChI |
InChI=1S/C11H16FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 |
InChI Key |
MPDWVNBIVBYGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)

![2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)



![1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B12112970.png)



![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)


